![molecular formula C20H26N6O3 B2695352 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 440332-16-1](/img/structure/B2695352.png)
1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
The compound “1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a type of heterocyclic compound . Compounds containing a triazole ring are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of secondary amides and hydrazides . A new series of similar compounds was designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole ring, in particular, is a significant feature of this molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the triazole ring can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Given the presence of the triazole ring and other functional groups, it’s likely to have interesting chemical properties .Scientific Research Applications
Synthesis and Biological Activities
This compound is part of a broader category of molecules that have been extensively studied for their potential biological activities and applications in medicinal chemistry. Research has shown the synthesis and investigation of similar compounds, focusing on their antiviral, antimicrobial, and anticancer properties.
Antiviral and Antimicrobial Properties : Compounds related to 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, thiazole C-nucleosides and derivatives have demonstrated in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, along with potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against various test microorganisms (Başoğlu et al., 2013).
Anticancer Activities : Novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized and showed promising in vitro antitumor activity, particularly against melanoma cell lines. This suggests a potential for compounds within this structural family to serve as leads for anticancer drug development (Sa̧czewski et al., 2006).
Chemical Synthesis and Characterization
The chemical synthesis routes for compounds containing the 1,2,3-triazine core have been explored to produce a variety of derivatives with potential biological activities. Techniques such as microwave-assisted synthesis and reactions involving carboxamides and amines have been applied to generate these compounds efficiently (Kunishima et al., 2001).
Research into the synthesis of dendrimeric melamine-cored complexes capped with salen/saloph metal centers has also been conducted. These studies offer insights into the structural versatility and potential applications of triazine-based compounds in materials science and catalysis (Uysal & Koç, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE by the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This could potentially lead to improved cognitive function, making the compound a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer’s disease .
properties
IUPAC Name |
1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLAXVFEJKIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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